2-[1-(1H-indol-3-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[1-(1H-indol-3-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-indol-3-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of indole-3-carbaldehyde with a suitable amine, followed by cyclization and reduction steps . The reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-indol-3-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted indole derivatives .
Scientific Research Applications
2-[1-(1H-indol-3-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(1H-indol-3-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of many indole derivatives.
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-propionic acid: Known for its antioxidant properties.
Uniqueness
2-[1-(1H-indol-3-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific structural configuration, which imparts distinct biological activities and synthetic versatility . Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-[1-(1H-indol-3-yl)propan-2-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12(10-13-11-20-17-9-5-4-6-14(13)17)21-18(22)15-7-2-3-8-16(15)19(21)23/h4-6,9,11-12,15-16,20H,2-3,7-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPQJYQLIIPGIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)N3C(=O)C4CCCCC4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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